(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime
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Description
(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime is a useful research compound. Its molecular formula is C9H10BrN5O3 and its molecular weight is 316.115. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
A study focused on the reactions of 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane) with deoxyguanosine and DNA, revealing the formation of several DNA adducts, including N(2)-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine. This research provides insight into the formation of DNA adducts from aldehydes via condensation products, showcasing the complex chemical behavior of related compounds in biological systems (Wang et al., 2001).
Another study identified DNA adducts of acetaldehyde , highlighting the formation of stable acetaldehyde DNA adducts, including an interstrand cross-link. These findings contribute to understanding the mutagenic and carcinogenic properties of acetaldehyde and related compounds (Wang et al., 2000).
Analytical Chemistry and Enantiomeric Separation
Research on the enantioselective separation of xanthine-based compounds has led to the development of a chiral RP-HPLC method for identifying stereomers of newly synthesized xanthine-based hydrazide-hydrazone compounds. This analytical technique is crucial for the separation and characterization of enantiomers in pharmaceutical chemistry, demonstrating the importance of precise analytical methods in the study of complex organic molecules (Peikova et al., 2019).
Synthesis of Modified Nucleosides
A significant application involves the synthesis of modified nucleosides . The study by Balalas et al. (2015) describes the synthesis of 6-piperidinylpurine homo-N-nucleosides modified with isoxazolines or isoxazoles, highlighting a method for generating compounds with potential biological activity. This research underscores the ongoing interest in modifying nucleoside structures to explore therapeutic applications and understand biological mechanisms (Balalas et al., 2015).
Properties
IUPAC Name |
8-bromo-7-[(2E)-2-hydroxyiminoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O3/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-11-18)8(10)12-6/h3,18H,4H2,1-2H3/b11-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTAZJZBASMBMG-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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